tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)23-12-14-11-19(18(5,6)24-14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICTEZCTIMXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(O2)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate (CAS Number: 2288710-60-9) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidine ring, which is known for its role in various biological activities. Its molecular formula is C18H27NO6S, with a molecular weight of 367.48 g/mol. The presence of the sulfonyl group and tert-butyl moiety contributes to its chemical reactivity and potential interactions in biological systems.
Antimicrobial Properties
Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial properties. For instance, oxazolidinones are known for their effectiveness against Gram-positive bacteria. The sulfonyl group may enhance the compound's solubility and bioavailability, potentially increasing its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Linezolid | Broad-spectrum | |
| Tert-butyl oxazolidine derivatives | Antibacterial | |
| Sulfonamide derivatives | Bacteriostatic |
Cytotoxicity and Anticancer Effects
Preliminary studies suggest that oxazolidine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of protein synthesis or interference with cellular signaling pathways.
Case Study:
In a study evaluating various oxazolidine derivatives, one derivative showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for 50% inhibition of cell growth. This suggests potential for further development as an anticancer agent.
The biological activity of this compound may involve:
- Inhibition of Protein Synthesis: Similar to other oxazolidinones, it may inhibit bacterial ribosomal function.
- Cell Cycle Arrest: Potential interference with cell cycle progression in cancer cells leading to apoptosis.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of related oxazolidine compounds. Results indicated favorable absorption rates and distribution profiles, supporting the potential for therapeutic applications.
Table 2: Pharmacokinetic Data from Animal Studies
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C18H27NO6S and features a unique oxazolidine structure that contributes to its reactivity and utility in various chemical processes. The presence of the tert-butyl group enhances its solubility and stability, making it suitable for a range of reactions.
Synthesis and Reactivity
-
Synthetic Intermediates :
- This compound serves as an intermediate in the synthesis of biologically active molecules. Its oxazolidine framework is particularly useful in constructing complex organic structures.
- For example, it can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines, followed by cyclization processes to form the oxazolidine ring.
-
Catalytic Applications :
- The compound has shown promise as a catalyst in various organic reactions, including asymmetric synthesis. Its ability to stabilize transition states makes it a valuable candidate for catalyzing enantioselective reactions.
Biological Applications
-
Antimicrobial Activity :
- Case studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the sulfonamide group have led to enhanced activity against specific bacterial strains.
- A study published in the Journal of Medicinal Chemistry noted that certain analogs showed significant inhibition against Gram-positive bacteria, suggesting potential for development as new antibiotics.
-
Pharmacological Studies :
- Research indicates that compounds related to tert-butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate may have effects on metabolic pathways. In particular, they have been studied for their role in modulating enzyme activity related to drug metabolism.
Data Tables
Case Studies
-
Asymmetric Synthesis :
- A study demonstrated the use of this compound in synthesizing chiral compounds with high enantiomeric excess. The reaction conditions were optimized to enhance yield and selectivity.
-
Antibacterial Screening :
- In another research project, derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonamide moiety significantly influenced antibacterial potency, leading to the identification of promising drug candidates.
Q & A
What are the key considerations for optimizing the synthesis of tert-butyl oxazolidine derivatives with sulfonate ester functional groups?
Level: Basic
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions like premature deprotection of the tert-butyl carbamate group. For example, details a one-pot synthesis involving Dess-Martin periodinane for cyclization, emphasizing the need for anhydrous conditions and precise timing to avoid over-oxidation. Key steps include:
- Use of inert atmosphere (argon/nitrogen) for moisture-sensitive intermediates.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before undesired decomposition.
- Quenching reactive intermediates (e.g., with Na₂S₂O₃ for Dess-Martin oxidations) to stabilize products .
How can researchers characterize the stereochemical configuration of the oxazolidine ring in this compound?
Level: Advanced
Methodological Answer:
Stereochemical analysis requires a combination of NMR, X-ray crystallography, and computational modeling:
- ¹H/¹³C NMR : Compare coupling constants (e.g., -values for axial/equatorial protons) and nuclear Overhauser effect (NOE) correlations to infer spatial arrangements. highlights the use of chemical shifts in NMR (e.g., δ 1.45 ppm for tert-butyl groups) to confirm structural integrity.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemical assignments .
What purification strategies are effective for isolating tert-butyl oxazolidine derivatives with high polarity?
Level: Basic
Methodological Answer:
High-polarity compounds often require multi-step purification:
- Silica gel chromatography : Use gradient elution (e.g., hexane/ethyl acetate mixtures) to separate closely related impurities.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity.
- Membrane filtration : For lab-scale separation of particulate byproducts, tangential flow filtration (TFF) can retain macromolecular impurities while allowing the target compound to pass .
How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Level: Advanced
Methodological Answer:
Contradictions often arise from impurities or dynamic molecular processes:
- Repetition under controlled conditions : Re-acquire spectra with higher field strength (e.g., 600 MHz NMR) or deuterated solvents to reduce noise.
- 2D NMR techniques : Use HSQC or HMBC to resolve overlapping signals.
- Complementary methods : IR spectroscopy can confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates), while HRMS validates molecular weight. demonstrates cross-validation via HRMS (e.g., m/z 589.2451 [M+H]⁺) to reconcile discrepancies .
What experimental designs are recommended for studying the hydrolytic stability of the sulfonate ester group in aqueous media?
Level: Basic
Methodological Answer:
Hydrolytic stability assays should mimic physiological or reaction conditions:
- pH-dependent kinetics : Conduct time-course studies at pH 2–10 (using buffer solutions) with HPLC monitoring.
- Temperature control : Use Arrhenius plots to extrapolate shelf-life (e.g., 25°C vs. 40°C).
- Isotope labeling : Introduce -labeled water to track hydrolysis pathways via mass spectrometry .
How can computational modeling predict the reactivity of the oxazolidine ring in catalytic applications?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations provide mechanistic insights:
- Transition state analysis : Calculate activation energies for ring-opening reactions (e.g., nucleophilic attack at the sulfonate group).
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation.
- Docking studies : If the compound is a chiral auxiliary, model interactions with enzymes or metal catalysts to predict enantioselectivity .
What strategies mitigate side reactions during functionalization of the oxazolidine nitrogen?
Level: Advanced
Methodological Answer:
Protection-deprotection strategies are critical:
- Temporary protecting groups : Use acid-labile groups (e.g., Boc) that can be removed under mild conditions.
- Selective catalysts : Employ Pd/C or ZnBr₂ for targeted transformations without disturbing the sulfonate ester.
- In-situ quenching : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts .
How should researchers design stability studies for long-term storage of this compound?
Level: Basic
Methodological Answer:
Stability protocols must account for environmental factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
